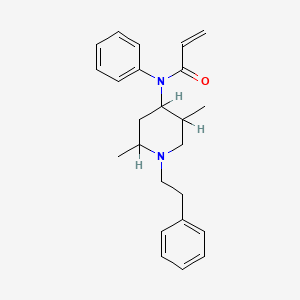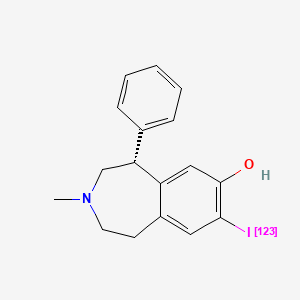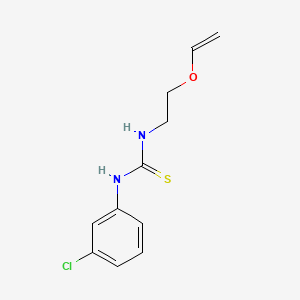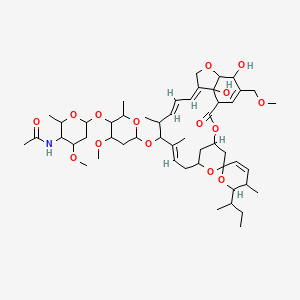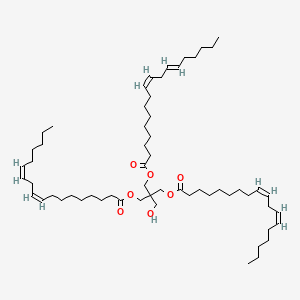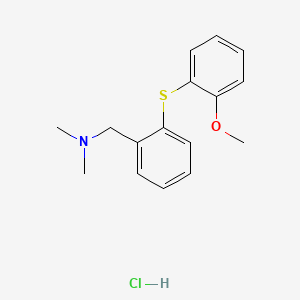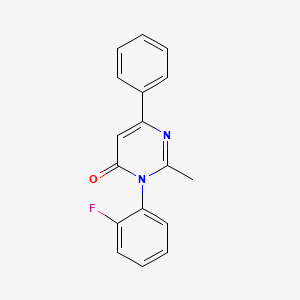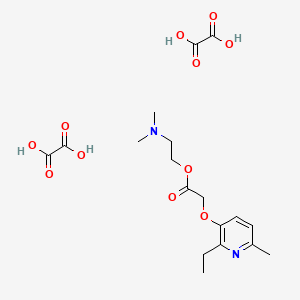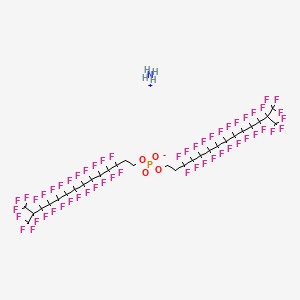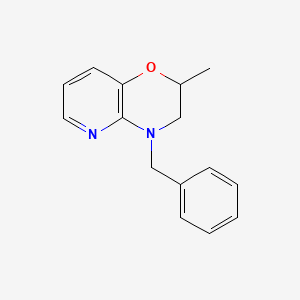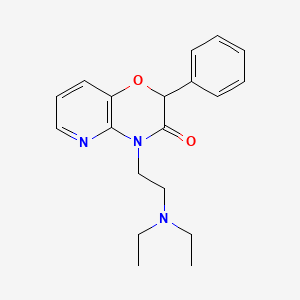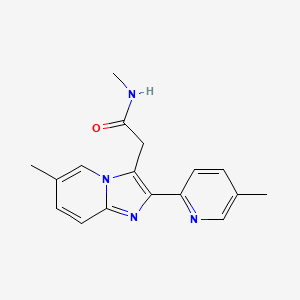
Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The unique structure of imidazo[1,2-a]pyridine derivatives makes them valuable scaffolds in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- typically involves multi-step reactions. One common method includes the condensation of aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide as a methylene donor. This reaction is often carried out in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine derivatives often involves solvent- and catalyst-free synthesis under microwave irradiation. This method is advantageous due to its efficiency and environmentally friendly nature .
化学反应分析
Types of Reactions: Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acids, while reduction may produce imidazo[1,2-a]pyridine-3-yl alcohols.
科学研究应用
Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit the synthesis of essential bacterial proteins or interfere with the bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Imidazo[1,2-a]pyrazine Compounds: These compounds share a similar imidazo[1,2-a] scaffold but differ in their specific functional groups and biological activities.
Uniqueness: Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
属性
CAS 编号 |
88570-95-0 |
|---|---|
分子式 |
C17H18N4O |
分子量 |
294.35 g/mol |
IUPAC 名称 |
N-methyl-2-[6-methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C17H18N4O/c1-11-4-6-13(19-9-11)17-14(8-16(22)18-3)21-10-12(2)5-7-15(21)20-17/h4-7,9-10H,8H2,1-3H3,(H,18,22) |
InChI 键 |
FKCPHOGEDWSCHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


